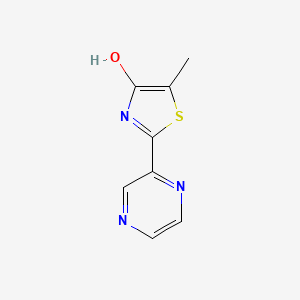

5-methyl-2-(pyrazin-2-yl)-1,3-thiazol-4-ol

Description

Significance of Thiazole- and Pyrazine-Containing Compounds in Chemical Research

Thiazole (B1198619) and pyrazine (B50134) moieties are prevalent in a vast array of natural products and synthetic molecules, demonstrating a wide spectrum of biological activities. The thiazole ring is a key structural component in pharmaceuticals such as the antibiotic sulfathiazole (B1682510) and the anticancer agent tiazofurin. Its derivatives are known to possess antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.

Similarly, the pyrazine ring is a vital scaffold in medicinal chemistry, found in drugs like the antitubercular agent pyrazinamide. Pyrazine derivatives have shown diverse biological potential, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of these scaffolds in numerous clinically used drugs underscores their importance in drug design and discovery.

Overview of 5-methyl-2-(pyrazin-2-yl)-1,3-thiazol-4-ol within Heterocyclic Chemistry

A specific search of the scientific literature reveals a notable lack of dedicated research on this compound. This particular combination of a methyl-substituted thiazol-4-ol (B3271258) and a pyrazine ring at the 2-position of the thiazole represents a unique chemical entity that has not been the primary subject of published studies. Its structural novelty, however, places it at an interesting intersection of thiazole and pyrazine chemistry, suggesting it could be a target for future synthetic and medicinal chemistry research.

The structure of this compound, featuring both a hydrogen-bond donor (the hydroxyl group) and acceptor sites (the nitrogen atoms), as well as a lipophilic methyl group, suggests it could interact with biological macromolecules. The planarity of the pyrazinyl-thiazole system could also facilitate intercalation with DNA or insertion into enzyme active sites.

Research Objectives and Scope for this compound

Given the absence of direct research, the objectives for studying this compound would be exploratory. A primary objective would be to develop a viable synthetic route to the compound. Following successful synthesis, the next logical step would be its thorough characterization using modern spectroscopic techniques.

Subsequent research would likely focus on evaluating its potential biological activities, drawing inspiration from the known properties of related pyrazine-thiazole hybrids. For instance, recent studies on pyrazine-linked thiazole analogs have revealed promising anticancer activity. Therefore, a key research objective would be to screen this compound for its cytotoxic effects against various cancer cell lines.

Further investigations could explore its potential as an inhibitor of specific enzymes, such as carbonic anhydrases, a target for some anticancer and diuretic drugs. Computational studies, including density functional theory (DFT) calculations and molecular docking, could be employed to predict its electronic properties and potential binding interactions with biological targets, guiding further experimental work. consensus.app

Hypothetical Synthesis and Properties

While no specific synthesis for this compound is documented, a plausible synthetic strategy can be proposed based on established methods for creating similar thiazole derivatives. A common approach to forming the thiazole ring is the Hantzsch thiazole synthesis.

A hypothetical route could involve the reaction of pyrazine-2-carbothioamide (B133990) with an α-haloketone, such as ethyl 2-chloroacetoacetate. This reaction would likely proceed via a condensation and subsequent cyclization to form the thiazole ring. The resulting ester could then be hydrolyzed to the carboxylic acid, and further steps would be needed to introduce the hydroxyl group at the 4-position, possibly involving tautomerization of a thiazolone intermediate.

A more direct approach could be the reaction of pyrazine-2-carboximidothioate with a suitable three-carbon building block already containing the methyl and hydroxyl functionalities.

The physicochemical properties of this compound have not been experimentally determined. However, based on its structure, it would be expected to be a solid at room temperature with a relatively high melting point due to potential intermolecular hydrogen bonding. Its solubility would likely be low in nonpolar solvents and higher in polar aprotic solvents like DMSO and DMF.

Research Findings on Related Compounds

Although direct research on this compound is not available, studies on structurally similar compounds provide valuable insights into its potential areas of application. A 2025 study on a series of pyrazine-linked thiazoles demonstrated their potential as anticancer agents. researchgate.net These compounds were synthesized and evaluated for their cytotoxic effects against pancreatic (Panc-1), liver (HepG2), and breast (MCF-7) cancer cell lines. consensus.appresearchgate.net

One of the analogs, which features a thiazol-4-one moiety, showed significant inhibitory activity against human carbonic anhydrase isoforms CAIX and CAXII, which are involved in tumor progression. consensus.app Another analog displayed potent cytotoxicity against the MCF-7 breast cancer cell line. consensus.appresearchgate.net These findings suggest that the pyrazinyl-thiazole scaffold is a promising framework for the development of new anticancer agents.

The table below summarizes the anticancer activity of some related pyrazine-thiazole analogs from the aforementioned study.

| Compound ID | Target Cell Line | IC50 (µM) |

| Analog 6c | MCF-7 | 5.51 ± 0.09 |

| Analog 9 | Panc-1 | Significant Cytotoxicity |

| Analog 11c | HepG2 | 8.01 ± 0.35 |

Data sourced from a 2025 study on pyrazine-thiazole analogs. consensus.appresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-pyrazin-2-yl-1,3-thiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c1-5-7(12)11-8(13-5)6-4-9-2-3-10-6/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQLNLNFMWPYRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=NC=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 Methyl 2 Pyrazin 2 Yl 1,3 Thiazol 4 Ol

Retrosynthetic Analysis of the Thiazol-4-ol (B3271258) Framework

A logical retrosynthetic disconnection of the target molecule, 5-methyl-2-(pyrazin-2-yl)-1,3-thiazol-4-ol, points to two primary building blocks: a pyrazine-2-carbothioamide (B133990) and a 3-carbon component bearing the methyl and hydroxyl functionalities. This approach is based on the well-established Hantzsch thiazole (B1198619) synthesis.

Figure 1: Retrosynthetic Analysis of this compound

This disconnection reveals that the thiazole ring can be constructed by the cyclocondensation of pyrazine-2-carbothioamide with a suitably substituted α-halo carbonyl compound, such as an ethyl 2-chloro-3-oxobutanoate. The pyrazine-2-carbothioamide provides the N-C-S backbone (N3, C2, and S1 atoms of the thiazole ring), while the α-halo ketone derivative supplies the C4 and C5 atoms, along with their respective substituents.

Classical and Modern Approaches to Thiazole Ring Formation

The formation of the thiazole ring is a cornerstone of this synthesis, with several methods available, ranging from classical named reactions to modern, more efficient protocols.

Hantzsch Thiazole Synthesis and its Variantssynarchive.com

The Hantzsch thiazole synthesis is a fundamental and widely used method for the construction of thiazole rings. synarchive.com It involves the reaction of an α-haloketone with a thioamide. In the context of synthesizing this compound, this would entail the reaction of pyrazine-2-carbothioamide with an α-haloacetoacetic ester derivative.

The reaction mechanism typically proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to afford the thiazole ring. The choice of the α-halo carbonyl compound is crucial for establishing the substitution pattern at the C4 and C5 positions of the thiazole ring. To obtain the desired 5-methyl-4-hydroxy substitution, an α-haloacetoacetic ester or a related derivative is a logical starting material.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Thioamide | α-Haloketone | Reflux in ethanol (B145695) or similar solvent | Thiazole derivative | mdpi.com |

| Pyrazine-2-carbothioamide | Ethyl 2-chloro-3-oxobutanoate | Base catalyst (e.g., pyridine, triethylamine) | This compound | Hypothetical |

[3+2] Annulation Strategies for 2-Substituted Thiazol-4-ols

More contemporary approaches to thiazole synthesis include [3+2] annulation strategies. These cycloaddition reactions can offer high regioselectivity and stereoselectivity. For the synthesis of 2-substituted thiazol-4-ols, this could involve the reaction of a 1,3-dipole equivalent with a suitable dipolarophile. While specific examples for the direct synthesis of the target molecule are not extensively documented, this strategy represents a potential avenue for exploration, offering alternative reaction pathways and potentially milder conditions compared to classical methods.

Microwave-Assisted and Green Chemistry Synthetic Protocols for Thiazole Derivativesbepls.comresearchgate.netresearchgate.netbohrium.com

In recent years, there has been a significant shift towards more sustainable and efficient synthetic methodologies. bepls.comresearchgate.netresearchgate.netbohrium.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner products. nih.govnih.govresearchgate.netrsc.orgresearchgate.net The Hantzsch thiazole synthesis has been successfully adapted to microwave conditions, significantly reducing reaction times from hours to minutes. nih.gov

| Method | Advantages | Disadvantages | References |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, improved purity. | Requires specialized equipment. | nih.govnih.govresearchgate.netrsc.orgresearchgate.net |

| Green Chemistry Protocols | Reduced environmental impact, use of safer reagents and solvents, potential for catalyst recycling. | May require optimization to match the efficiency of traditional methods. | mdpi.combepls.comresearchgate.netresearchgate.netbohrium.com |

Introduction of the Pyrazine (B50134) Moiety

The incorporation of the pyrazine ring at the C2 position of the thiazole is a critical step in the synthesis of the target molecule. This can be achieved through two main strategies: a linear synthesis where the pyrazine moiety is present in one of the starting materials, or a convergent approach where the pyrazine ring is introduced at a later stage.

Strategies for Coupling Pyrazine Rings to Thiazole Scaffolds

The most direct method for introducing the pyrazine moiety is to start with pyrazine-2-carbothioamide. This thioamide can be synthesized from commercially available pyrazine-2-carbonitrile by reaction with hydrogen sulfide (B99878) or from pyrazine-2-carboxylic acid via the corresponding amide and subsequent thionation.

Alternatively, a convergent synthesis can be employed where a pre-formed 2-halo-5-methyl-1,3-thiazol-4-ol is coupled with a pyrazine derivative. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful methods for forming carbon-carbon bonds between heterocyclic rings. This would involve the preparation of a pyrazinylboronic acid or a pyrazinylstannane, which would then be reacted with the 2-halothiazole derivative.

| Coupling Strategy | Key Reagents | Catalyst | References |

| Suzuki Coupling | 2-Halothiazole, Pyrazinylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Hypothetical |

| Stille Coupling | 2-Halothiazole, Pyrazinylstannane | Palladium catalyst (e.g., Pd(PPh₃)₄) | Hypothetical |

Evaluation of Regioselectivity in Pyrazine-Thiazole Linkages

The most prominent and widely applicable method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. nih.govijper.org This method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. For the specific synthesis of this compound, the logical precursors would be pyrazine-2-carbothioamide and an ethyl 2-halo-3-oxobutanoate (e.g., ethyl 2-chloro-3-oxobutanoate).

The reaction mechanism proceeds through a well-established pathway:

Nucleophilic Attack: The sulfur atom of the pyrazine-2-carbothioamide acts as a nucleophile, attacking the α-carbon of the keto-ester (the carbon bearing the halogen), displacing the halide ion.

Cyclization: The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

Dehydration: The resulting tetrahedral intermediate, a hydroxythiazoline, readily undergoes dehydration to form the aromatic thiazole ring.

In the context of using a thioamide like pyrazine-2-carbothioamide, the Hantzsch synthesis is highly regioselective. The initial S-alkylation followed by N-acylation pathway is strongly favored, leading predictably to the 2-substituted thiazole. This contrasts with reactions using N-substituted thioureas, where reaction conditions, particularly pH, can influence the regiochemical outcome. rsc.org Under neutral conditions, condensation of N-monosubstituted thioureas with α-halogeno ketones yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, mixtures including the isomeric 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. rsc.org For the synthesis of the target compound from pyrazine-2-carbothioamide, such regiochemical ambiguity is not a primary concern, and the formation of the 2-(pyrazin-2-yl) linkage is expected.

Synthetic Challenges and Optimization for this compound

While the Hantzsch synthesis is a robust method, several challenges can arise during the synthesis of complex heterocyclic systems like this compound. Optimization of reaction conditions is crucial to maximize yield and purity.

Potential Synthetic Challenges:

Reaction Conditions: Classical Hantzsch syntheses can require prolonged heating in high-boiling point solvents like ethanol or dimethylformamide (DMF), which may lead to the degradation of starting materials or products. mdpi.com

Side Reactions: The α-haloketone starting material is highly reactive and can undergo self-condensation or hydrolysis. The thioamide can also be susceptible to hydrolysis under harsh conditions.

Low Yields: Competing side reactions and potential degradation can lead to moderate or low yields of the desired product.

Strategies for Optimization: To overcome these challenges, a systematic optimization of reaction parameters is often necessary. researchgate.net Key parameters include the choice of solvent, reaction temperature, and reaction time. The use of modern techniques such as microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields for thiazole synthesis. mdpi.comsci-hub.se

| Parameter | Variation | Rationale and Expected Outcome |

|---|---|---|

| Solvent | Ethanol | A common, protic solvent for Hantzsch synthesis. May require longer reflux times. |

| DMF / Dioxane | Higher boiling point aprotic solvents can increase reaction rates but may complicate work-up. | |

| Solvent-free | Environmentally friendly approach, often used with microwave irradiation, can lead to rapid reactions and high yields. sci-hub.se | |

| Temperature / Method | Reflux | Conventional heating; temperature is limited by the solvent's boiling point. |

| Microwave Irradiation | Allows for rapid, uniform heating to temperatures above the solvent's boiling point, often dramatically reducing reaction times from hours to minutes. mdpi.com | |

| Room Temperature | Possible with highly reactive substrates or catalysts, minimizing thermal decomposition. sci-hub.se | |

| Catalyst | None (Thermal) | The reaction often proceeds without a catalyst. |

| Mild Base (e.g., Pyridine) | Can be used to neutralize the H-X byproduct, potentially preventing side reactions and driving the reaction to completion. |

Derivatization Reactions of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a library of related compounds for further investigation. Derivatization can be targeted at the thiazole ring, the pyrazine ring, or the hydroxyl group.

The thiazole ring in the target molecule is substituted at positions 2, 4, and 5. Further substitution would involve electrophilic aromatic substitution, which is influenced by the electronic nature of the existing substituents. The electron-withdrawing pyrazine ring deactivates the thiazole, while the C4-hydroxyl group is an activating group.

Halogenation: Direct electrophilic halogenation, such as bromination, typically occurs at the C5 position of the thiazole ring. Since this position is already occupied by a methyl group, this reaction is not feasible. However, radical bromination of the C5-methyl group using N-bromosuccinimide (NBS) could potentially yield a 5-(bromomethyl) derivative. Even electron-deficient thiazole systems have been shown to undergo direct halogenation under specific conditions, although this can be challenging. udayton.eduresearchgate.net

Nitration: Nitration of thiazole rings generally requires strong nitrating agents (e.g., HNO₃/H₂SO₄) and can be difficult to control due to the activating nature of the ring and its susceptibility to oxidation. masterorganicchemistry.comresearchgate.net The reaction could lead to degradation or a mixture of products.

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 5-(Bromomethyl)-2-(pyrazin-2-yl)-1,3-thiazol-4-ol |

| Nitration | HNO₃ / H₂SO₄ | Potential for nitration on the pyrazine ring or ring degradation. |

The pyrazine ring is inherently electron-deficient, making it resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly if a leaving group is present. scribd.com The two nitrogen atoms are also sites for potential modification.

N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide(s). This modification alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution on the unsubstituted pyrazine ring is not feasible. However, if the synthesis starts with a halogenated pyrazine, such as 2-chloropyrazine, the chlorine atom can be displaced by various nucleophiles. rsc.org For the target molecule itself, introducing a leaving group would be the first step required for SNAr reactions.

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| N-Oxidation | m-CPBA | 5-Methyl-2-(pyrazin-4-oxide-2-yl)-1,3-thiazol-4-ol |

| Halogenation (Radical) | NCS / NBS | Introduction of Cl or Br onto the pyrazine ring. |

The hydroxyl group at the C4 position of the thiazole ring is an enolic hydroxyl and is a prime site for functionalization. It can be readily converted into ethers and esters. nih.gov The thiazol-4-ol exists in tautomeric equilibrium with its keto form, 5-methyl-2-(pyrazin-2-yl)-1,3-thiazol-4(5H)-one, which influences its reactivity. nih.gov

O-Alkylation (Ether Synthesis): The hydroxyl group can be deprotonated with a mild base (e.g., K₂CO₃, NaH) and subsequently reacted with an alkylating agent (e.g., alkyl halide, sulfate) in a Williamson ether synthesis to afford a variety of 4-alkoxythiazole derivatives. organic-chemistry.orgyoutube.com

O-Acylation (Ester Synthesis): Reaction of the hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding 4-acyloxythiazole esters.

| Reaction Type | Alkylating / Acylating Agent | Base | Product Class |

|---|---|---|---|

| O-Alkylation | Methyl iodide (CH₃I) | K₂CO₃ | 4-Methoxy ether |

| Benzyl bromide (BnBr) | NaH | 4-Benzyloxy ether | |

| Ethyl bromoacetate | K₂CO₃ | Ester-containing ether | |

| O-Acylation | Acetyl chloride | Pyridine | 4-Acetoxy ester |

| Benzoyl chloride | Triethylamine | 4-Benzoyloxy ester | |

| Acetic anhydride | Pyridine | 4-Acetoxy ester |

Advanced Structural Investigations and Tautomerism of 5 Methyl 2 Pyrazin 2 Yl 1,3 Thiazol 4 Ol

Spectroscopic Confirmation of Novel Structures

Spectroscopy provides a detailed view of the molecular framework and functional groups present in 5-methyl-2-(pyrazin-2-yl)-1,3-thiazol-4-ol. Each method offers unique insights, and together they allow for an unambiguous confirmation of the compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity of atoms can be mapped out.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazine (B50134) ring, which typically appear in the downfield aromatic region (δ 8.5–9.0 ppm) due to the electron-withdrawing nature of the nitrogen atoms. The methyl group protons on the thiazole (B1198619) ring would resonate as a singlet in the upfield region (δ ~2.5 ppm). The presence of the hydroxyl proton in the enol tautomer would likely produce a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. A key feature would be the chemical shift of the C4 carbon of the thiazole ring. In the enol form (-C-OH), this carbon would resonate at approximately δ 155–160 ppm. Conversely, in the keto tautomer, this carbon becomes a carbonyl carbon (C=O) and its resonance would shift significantly downfield to δ 170–185 ppm. ekb.egnih.gov This distinct difference in chemical shifts makes ¹³C NMR a powerful tool for studying the tautomeric equilibrium in different solvents. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Enol Form) in DMSO-d₆

| Atom | ¹H NMR | ¹³C NMR |

| Thiazole Ring | ||

| -CH₃ | ~2.5 ppm (s, 3H) | ~12 ppm |

| C2 | - | ~165 ppm |

| C4 | - | ~158 ppm |

| C5 | - | ~120 ppm |

| -OH | ~10.5 ppm (br s, 1H) | - |

| Pyrazine Ring | ||

| H3' | ~9.2 ppm (d, 1H) | ~145 ppm |

| H5' | ~8.7 ppm (d, 1H) | ~143 ppm |

| H6' | ~8.6 ppm (dd, 1H) | ~142 ppm |

| C2' | - | ~151 ppm |

Data are hypothetical and based on typical values for similar heterocyclic systems.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, IR spectroscopy is particularly useful for identifying the key functional groups involved in its potential tautomerism.

The enol form would be characterized by a broad absorption band in the region of 3400–3200 cm⁻¹, indicative of the O-H stretching vibration. libretexts.org The keto tautomer, 5-methyl-2-(pyrazin-2-yl)-1,3-thiazol-4(5H)-one, would lack this O-H band but would instead exhibit a strong, sharp absorption between 1710 and 1680 cm⁻¹, which is characteristic of a C=O (carbonyl) stretch in a five-membered ring. amazonaws.compg.edu.pl Both tautomers would also display characteristic absorptions for aromatic C=C and C=N stretching vibrations in the 1600–1450 cm⁻¹ region, as well as C-H stretching and bending vibrations. msu.edu

Table 2: Predicted Characteristic IR Absorption Frequencies (cm⁻¹) for Tautomers of this compound

| Vibrational Mode | Enol Form Frequency (cm⁻¹) | Keto Form Frequency (cm⁻¹) | Intensity |

| O-H stretch | ~3300 | - | Broad, Medium |

| Aromatic C-H stretch | ~3100 | ~3100 | Medium-Weak |

| C=O stretch | - | ~1695 | Strong |

| Aromatic C=N/C=C stretch | ~1580, 1550 | ~1580, 1550 | Medium-Strong |

| C-O stretch | ~1250 | - | Medium |

Data are hypothetical and based on established correlation tables.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirming its molecular formula, and to gain structural information from its fragmentation pattern.

For this compound (C₈H₇N₃OS), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z value corresponding to its exact mass (193.0364). The fragmentation pattern upon electron impact (EI) can provide valuable structural clues. chemguide.co.uk Plausible fragmentation pathways could include the cleavage of the bond between the thiazole and pyrazine rings, leading to fragment ions corresponding to the pyrazinyl cation (m/z 79) and the 5-methyl-1,3-thiazol-4-ol radical cation (m/z 114). Further fragmentation of the thiazole ring could involve the loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN). researchgate.netlibretexts.org The presence of specific fragment ions can help to confirm the connectivity of the two heterocyclic rings. mdpi.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

| 193 | [C₈H₇N₃OS]⁺ (Molecular Ion, M⁺) |

| 114 | [C₄H₄NOS]⁺ (Thiazole moiety) |

| 79 | [C₄H₃N₂]⁺ (Pyrazinyl cation) |

Data are hypothetical and based on common fragmentation patterns of aryl-heterocyclic compounds.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous structural information in the solid state. novapublishers.com This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing exact bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would unequivocally determine which tautomeric form (keto or enol) exists in the solid state. It would also reveal detailed information about the planarity of the molecule and the conformation of the pyrazinyl group relative to the thiazole ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding (e.g., between the hydroxyl group of one molecule and a nitrogen atom of another) or π–π stacking interactions between the aromatic rings, which govern the solid-state architecture. nih.gov

Table 4: Representative Crystallographic Data for a Thiazole Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.6 |

| b (Å) | ~16.5 |

| c (Å) | ~12.5 |

| β (°) | ~121.5 |

| Volume (ų) | ~1509 |

| Z (molecules/unit cell) | 4 |

Data are representative, based on published structures of similar heterocyclic compounds such as 5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one. nih.gov

Tautomeric Equilibria in this compound Systems

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. The 4-hydroxythiazole moiety in the title compound is expected to exist in a dynamic equilibrium with its keto tautomer, 5-methyl-2-(pyrazin-2-yl)-1,3-thiazol-4(5H)-one. Understanding this equilibrium is critical, as the different tautomers can exhibit distinct chemical reactivity and physical properties.

The keto-enol tautomerism in the this compound system involves the migration of the acidic proton from the hydroxyl group (enol form) to the C5 position of the thiazole ring, creating a carbonyl group at C4 (keto form).

Figure 1: Keto-Enol Tautomeric Equilibrium of this compound.

The position of this equilibrium is influenced by several factors:

Solvent Polarity: The relative stability of the tautomers can be highly dependent on the solvent. academicjournals.org Polar solvents, particularly polar aprotic solvents like DMSO, tend to stabilize the more polar keto form through dipole-dipole interactions. nih.gov In contrast, non-polar solvents like chloroform (B151607) or cyclohexane (B81311) may favor the enol form, which can be stabilized by intramolecular hydrogen bonding between the hydroxyl proton and a nitrogen atom of the pyrazine ring. nih.gov

Hydrogen Bonding: The ability to form intra- or intermolecular hydrogen bonds can significantly stabilize one tautomer over the other. The enol form can act as a hydrogen bond donor, while the keto form has a hydrogen bond acceptor (the carbonyl oxygen).

Aromaticity: The enol form contains an aromatic thiazole ring, which confers a degree of stabilization. The keto form disrupts this aromaticity, which is an energetically unfavorable factor.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to model tautomeric systems. orientjchem.org These calculations can predict the relative thermodynamic stabilities of the keto and enol forms in the gas phase and in various solvents, providing theoretical insight into the equilibrium position. academicjournals.org Such studies often indicate that while one form may be more stable, the energy barrier for interconversion is low enough for both to coexist at room temperature. orientjchem.org

Experimental Evidence for Tautomeric Forms in Solution and Solid State

While direct experimental data for this compound is not extensively available in the public domain, the tautomeric behavior of analogous heterocyclic systems, such as pyrazolones and other substituted thiazoles, has been thoroughly investigated using a variety of spectroscopic and crystallographic techniques. researchgate.netclockss.orgmdpi.comrsc.org These studies provide a robust framework for predicting and understanding the tautomeric landscape of the title compound.

In the solid state, X-ray crystallography is the definitive method for elucidating the predominant tautomeric form. For many related heterocyclic compounds, the crystal structure reveals a preference for one tautomer, often stabilized by intermolecular hydrogen bonding. mdpi.comelsevierpure.com For instance, studies on similar compounds have shown that the amino tautomer can be unequivocally identified in the solid state. elsevierpure.com It is plausible that in the crystalline form of this compound, one tautomer will be dominant, likely participating in a hydrogen-bonded network.

In solution, the tautomeric equilibrium is more dynamic and can be probed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis spectrophotometry. clockss.orgrsc.org 1H, 13C, and 15N NMR are particularly powerful tools for identifying and quantifying the different tautomers present in a given solvent. clockss.orgnih.gov The chemical shifts of protons and carbons in the vicinity of the tautomerizing functional groups are sensitive to the electronic environment and can thus distinguish between the -ol and keto forms. For example, the presence of distinct sets of signals in the NMR spectrum can indicate the coexistence of multiple tautomers in solution. researchgate.net The ratio of these tautomers can often be determined by integrating the respective NMR signals.

UV-Vis spectroscopy can also provide evidence for different tautomeric forms, as each tautomer will have a characteristic absorption spectrum. rsc.org Changes in the absorption maxima upon varying the solvent can indicate a shift in the tautomeric equilibrium.

The following interactive table illustrates the kind of hypothetical NMR data that could be expected for the different tautomeric forms of this compound in different solvents.

| Tautomeric Form | Solvent | 1H Chemical Shift (ppm) of OH/NH | 13C Chemical Shift (ppm) of C=O/C-OH |

| Hydroxy (-OH) | CDCl₃ | ~10-12 | ~160-170 |

| Keto (=O) | DMSO-d₆ | ~7-9 (NH) | ~180-190 |

| Hydroxy (-OH) | DMSO-d₆ | ~11-13 | ~165-175 |

| Keto (=O) | CDCl₃ | Not readily observed | ~175-185 |

Note: This table is illustrative and based on typical values for similar heterocyclic systems. Actual experimental values for this compound may differ.

Influence of Substituents and Solvent on Tautomeric Preferences

The position of the tautomeric equilibrium is highly sensitive to both the electronic nature of substituents on the heterocyclic rings and the polarity and hydrogen-bonding capabilities of the solvent. nih.govresearchgate.net

Substituent Effects: The electronic properties of substituents can significantly influence the relative stability of tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the acidity and basicity of the sites involved in the proton transfer. For this compound, the methyl group at the 5-position of the thiazole ring is an electron-donating group, which could influence the electron density of the thiazole ring and thereby the tautomeric preference. The pyrazinyl substituent at the 2-position, being an electron-withdrawing group, will also play a crucial role in determining the electronic distribution and, consequently, the stability of the tautomeric forms. In related systems, it has been observed that substituents can dramatically shift the equilibrium, sometimes favoring a form that is minor in the unsubstituted parent compound. beilstein-journals.org

Solvent Effects: The solvent plays a critical role in stabilizing or destabilizing different tautomers. rsc.orgnih.gov Polar protic solvents, such as water and alcohols, can form hydrogen bonds with both the proton-donating and proton-accepting sites of the tautomers, which can stabilize both forms to varying degrees. Polar aprotic solvents, like DMSO, are effective at solvating polar species and can influence the equilibrium differently than nonpolar solvents like chloroform or toluene. In many heterocyclic systems, an increase in solvent polarity tends to favor the more polar tautomer. nih.gov For instance, in some pyrazolone (B3327878) derivatives, the equilibrium shifts towards the NH-form in more polar solvents. researchgate.net It is therefore expected that the tautomeric equilibrium of this compound will be solvent-dependent, with different ratios of the -ol and keto forms observed in different media.

The following table summarizes the expected influence of solvent properties on the tautomeric equilibrium.

| Solvent Type | Expected Predominant Tautomer | Rationale |

| Nonpolar (e.g., Toluene) | Less polar tautomer | Minimal interaction with the solvent. |

| Polar Aprotic (e.g., DMSO) | More polar tautomer | Stabilization of the more polar form through dipole-dipole interactions. |

| Polar Protic (e.g., Ethanol) | Solvent-dependent | Competitive hydrogen bonding with the solvent can stabilize either tautomer. |

Despite a comprehensive search for the chemical compound "this compound," no specific information regarding its biological activity or molecular mechanisms in in vitro and cellular models was found in the available scientific literature.

Extensive searches were conducted to identify studies related to the biological evaluation of this particular compound, including cell-based assays, enzyme inhibition assays, and receptor binding studies. Furthermore, investigations into its potential biological targets, such as kinase inhibition and antimicrobial activity, did not yield any specific data for "this compound."

While the broader classes of thiazole and pyrazine derivatives have been extensively studied and are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific biological profile of "this compound" remains uncharacterized in the public domain.

Therefore, this article cannot provide detailed research findings, data tables, or an analysis of its biological activity as requested, due to the absence of published research on this specific chemical entity.

Biological Activity and Molecular Mechanisms in in Vitro and Cellular Models

Exploration of Potential Biological Targets

Antiparasitic Activity (e.g., Trypanocidal, Leishmanicidal)

There is currently no available research data detailing the in vitro or in vivo antiparasitic activity of 5-methyl-2-(pyrazin-2-yl)-1,3-thiazol-4-ol against any parasitic organisms, including but not limited to Trypanosoma or Leishmania species.

Anticancer Activity (In vitro studies on specific cell lines)

No published studies were identified that have investigated the in vitro anticancer activity of this compound on any specific cancer cell lines. Consequently, there is no data available regarding its potential cytotoxic or cytostatic effects.

Elucidation of Molecular Mechanisms of Action (in vitro/cellular level)

Consistent with the lack of data on its biological activities, there is no information available on the molecular mechanisms through which this compound may exert any cellular effects.

Investigating Cellular Pathways and Signaling Cascades

There are no studies that have explored the impact of this compound on any cellular pathways or signaling cascades.

Molecular Interactions with Biological Macromolecules (e.g., proteins, DNA)

Information regarding the molecular interactions of this compound with biological macromolecules such as proteins or DNA is not present in the current body of scientific literature.

Induction of Cellular Responses (e.g., apoptosis in cell lines, oxidative stress)

There is no evidence from published research to suggest that this compound induces any specific cellular responses, such as apoptosis or oxidative stress, in any cell lines.

Structure Activity Relationship Sar Studies of 5 Methyl 2 Pyrazin 2 Yl 1,3 Thiazol 4 Ol Analogues

Design Principles for Structural Modification

The design of analogues of 5-methyl-2-(pyrazin-2-yl)-1,3-thiazol-4-ol is guided by established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include molecular hybridization, fragment-based merging, and bioisosteric replacement. ekb.egnih.govresearchgate.net

Molecular Hybridization: This approach involves combining the pyrazinyl-thiazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or additive effects. For instance, linking the thiazole (B1198619) ring to other heterocyclic systems like pyrazoline or quinoline (B57606) has been explored to target multiple biological pathways. ekb.egnih.gov This strategy aims to develop agents that can interact with more than one molecular target, which can be advantageous in treating complex diseases. nih.gov

Fragment Merging: In this strategy, fragments from different molecules known to bind to a target are combined into a single, more potent molecule. nih.gov For pyrazinyl-thiazole analogues, this could involve incorporating fragments known to interact with specific enzyme active sites, such as the hinge region of a kinase.

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's activity or pharmacokinetic profile. For example, the pyrazole (B372694) ring is sometimes considered a bioisostere for the thiazole ring in certain contexts. researchgate.net Similarly, modifications to the pyrazine (B50134) ring or substituents on the thiazole ring can be made to fine-tune the electronic and steric properties of the molecule.

A central design consideration is the creation of a "Y-shape" molecular structure, which has been identified as important for the activity of some related heterocyclic inhibitors. nih.gov Maintaining this spatial arrangement while modifying substituents is a key aspect of the design process.

Impact of Substituents on Thiazole Ring Activity

The thiazole ring is a core component of the scaffold, and its substitution pattern significantly influences biological activity. Modifications at the C4 and C5 positions have been shown to modulate the potency and selectivity of analogues.

The nature of the substituent at the C4 and C5 positions of the thiazole ring plays a crucial role in determining the biological activity. Electron-donating groups, such as a methyl group, can affect the basicity and nucleophilicity of the thiazole ring, which in turn can influence its interaction with biological targets. globalresearchonline.net

C5-Position: The methyl group at the C5 position of the title compound is a key feature. Studies on related thiazole derivatives have shown that the presence of a methyl group at this position can have varied effects. In some series, its removal did not significantly affect antibacterial or antifungal activities. nih.gov However, in other contexts, such as inhibitors of metastatic cancer cell migration, a methyl substitution at the C5-position led to a near-complete loss of activity. nih.gov The presence of an ethyl carboxylate group at the C5-position has also been shown to slightly decrease antimicrobial activity in certain thiazole-pyrazoline hybrids. nih.gov

The following table summarizes the observed impact of various substituents on the thiazole ring in related analogue series.

| Position | Substituent | Effect on Activity | Reference Compound Series |

| C5 | Methyl | Near complete loss of activity | Anti-migration agents nih.gov |

| C5 | Ethyl carboxylate | Slightly decreased antimicrobial activity | Thiazole-pyrazoline hybrids nih.gov |

| C4 | p-Bromophenyl | Increased antifungal/antituberculosis activity | Thiazole-pyrazoline hybrids nih.gov |

| C4 | Phenyl with methyl group | Increased cytotoxic activity | Thiazole derivatives mdpi.com |

Role of the Pyrazine Moiety in Biological Activity

The pyrazine ring is a key structural feature that contributes significantly to the biological profile of this compound analogues. Pyrazine and its derivatives are known to possess a wide range of pharmacological activities, and their incorporation into the thiazole scaffold is a deliberate design choice to impart specific properties. researchgate.net

Furthermore, studies on pyrazinoic acid analogues have shown that substitutions on the pyrazine ring itself, for instance with alkylamino groups, can lead to a 5- to 10-fold increase in potency against Mycobacterium tuberculosis. nih.gov This highlights the tunability of the pyrazine moiety for optimizing biological activity. The heterocyclic pyrazine ring is considered an important pharmacophore due to the diverse biological activities of pyrazine-based drugs. researchgate.net

Influence of the Hydroxyl Group and Tautomeric Forms on Activity

The hydroxyl group at the C4 position of the thiazole ring is a pivotal functional group that can profoundly influence the compound's biological activity through its ability to act as a hydrogen bond donor and acceptor. Its presence also introduces the possibility of keto-enol tautomerism, which can affect how the molecule is recognized by and binds to its biological target.

The ability of the hydroxyl group to form hydrogen bonds is crucial for molecular recognition. In many enzyme active sites, specific amino acid residues can interact with such groups, anchoring the inhibitor in a favorable orientation. Structure-guided optimization of N-hydroxythiazole derivatives has shown that this moiety can coordinate with metal ions in the active site of metalloenzymes, competing with the natural substrate. nih.govnih.gov

Moreover, the 4-hydroxythiazole moiety can exist in equilibrium with its keto tautomer, 2-(pyrazin-2-yl)-5-methylthiazol-4(5H)-one. The tautomeric equilibrium can be influenced by the solvent environment and the electronic nature of the substituents. nih.gov Polar aprotic solvents may favor the keto form, while non-polar solvents might favor the enol form. nih.gov The different tautomers present distinct shapes and hydrogen bonding capabilities, meaning that one form may bind to a biological target with much higher affinity than the other. Spectroscopic studies on related thiadiazole derivatives have confirmed the existence of keto-enol tautomerism, with distinct signals for both the ketonic and enolic carbons observed in 13C-NMR spectra. nih.gov Understanding and controlling this tautomeric equilibrium is a key aspect of designing potent analogues.

Identification of Pharmacophoric Features

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For pyrazinyl-thiazole analogues, the key pharmacophoric features can be inferred from SAR studies of related compounds targeting various enzymes like kinases and cyclooxygenases.

Based on the analysis of pyrazolyl-thiazole and related hybrids, several key features are considered important:

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the pyrazine ring and the nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors. The C4-hydroxyl group is a critical hydrogen bond donor and acceptor. These features are essential for anchoring the molecule within a target's binding site. nih.gov

Aromatic/Heterocyclic Rings: The planar, aromatic systems of the pyrazine and thiazole rings are important for forming π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the active site. nih.gov

Hydrophobic Features: The methyl group at the C5 position of the thiazole ring provides a small hydrophobic feature that can interact with hydrophobic pockets in the target protein. The importance of such interactions is highlighted by studies where modifying these groups leads to significant changes in activity. nih.gov

The combination of these features—hydrogen bonding capacity, aromatic interactions, and specific hydrophobic contacts—defines the pharmacophore for this class of compounds and guides the design of new, more effective analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijsdr.org For pyrazinyl-thiazole analogues, QSAR models can predict the activity of newly designed compounds and provide insights into the structural features that govern their potency.

QSAR studies on related thiazole and pyrazolyl-thiazolinone derivatives have successfully generated models with good predictive power. ijsdr.orgnih.gov These models are typically developed using statistical methods like Multiple Linear Regression (MLR), which correlates biological activity with various calculated molecular descriptors. imist.ma The robustness of a QSAR model is evaluated using statistical parameters such as the correlation coefficient (r²) and the cross-validation coefficient (q²). For instance, a 2D-QSAR study on pyrazolyl-thiazolinone derivatives yielded a model with an r² of 0.781 and a q² of 0.709, indicating a reliable correlation. ijsdr.org

These models can help prioritize which novel analogues to synthesize, saving time and resources in the drug discovery process. By understanding the quantitative impact of different structural modifications, researchers can more efficiently optimize the lead compound.

The foundation of a successful QSAR model is the selection of appropriate molecular descriptors. These are numerical values that describe the physicochemical, electronic, topological, or steric properties of a molecule. imist.ma For thiazole and pyrazole-based compounds, a variety of descriptors have been found to be important for modeling their biological activity.

Commonly used categories of molecular descriptors in QSAR studies of these heterocycles include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. LUMO energy, for example, can be related to the molecule's ability to accept electrons in interactions. nih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include connectivity indices and shape indices.

Physicochemical Descriptors: These relate to the bulk properties of the molecule, such as molar refractivity (MR) and the logarithm of the partition coefficient (LogP), which is a measure of lipophilicity. imist.ma

Thermodynamic Descriptors: Properties like heat of formation and solvent-accessible surface area can also be crucial in describing the interaction of the molecule with its biological target. nih.gov

A study on thiazole derivatives identified descriptors such as AATSC4c (Centered Broto-Moreau autocorrelation - lag 4 / weighted by charges), GATS5s (Geary autocorrelation - lag 5 / weighted by I-state), and maxHBa (Maximum E-State for a H-bond acceptor) as being significant for their model. laccei.org The selection of relevant descriptors is a critical step, often involving computational software to calculate a large pool of potential descriptors, followed by statistical methods to identify the most influential ones. laccei.org

Development of Predictive Models

The foundation of a predictive QSAR model lies in constructing a statistically significant equation that quantitatively describes the relationship between a molecule's structural features and its biological effect. tandfonline.com This process is initiated by compiling a dataset of analogue compounds with experimentally determined biological activities, typically expressed in a logarithmic scale such as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). ijpsdronline.com For a series of thiazole derivatives, this dataset would include various structural modifications to the parent scaffold. researchgate.net

Once the dataset is prepared, a wide array of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure and are generally categorized as topological, electronic, geometric, and physicochemical. imist.ma For instance, in a study of thiazole derivatives, relevant descriptors might include molar refractivity (MR), LogP (lipophilicity), and the energy of the lowest unoccupied molecular orbital (ELUMO). imist.ma

With the biological data and calculated descriptors, statistical methods are employed to generate the QSAR model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) and Random Forest. imist.marjpbr.comnih.gov The goal is to select a combination of descriptors that best correlates with the observed biological activity. imist.ma For example, an MLR model for a series of 25 thiazole derivatives identified molar refractivity, LogP, and ELUMO as key descriptors influencing their activity. imist.ma

The resulting model is a mathematical equation that can be used to predict the activity of new, untested compounds based solely on their calculated descriptors, thereby guiding synthetic efforts toward more potent analogues.

| Compound ID | Structural Modification (R-group) | LogP (Lipophilicity) | Molar Refractivity (MR) | ELUMO (eV) | Observed Activity (pIC50) |

|---|---|---|---|---|---|

| AN-01 | -H | 2.15 | 85.3 | -1.25 | 5.85 |

| AN-02 | -Cl | 2.85 | 90.4 | -1.45 | 6.40 |

| AN-03 | -CH3 | 2.60 | 90.1 | -1.20 | 6.15 |

| AN-04 | -OCH3 | 2.45 | 92.6 | -1.15 | 6.35 |

| AN-05 | -NO2 | 2.20 | 91.8 | -1.80 | 6.90 |

| AN-06 | -F | 2.30 | 85.7 | -1.40 | 6.25 |

Validation of QSAR Models

Validation is a critical step to ensure that a developed QSAR model is robust, reliable, and possesses true predictive power for new chemical entities. basicmedicalkey.comderpharmachemica.com A model with good internal statistics does not necessarily guarantee its ability to predict the activity of external compounds. nih.gov Therefore, validation is performed using several methods, broadly classified as internal and external. basicmedicalkey.com

External Validation is considered the most stringent test of a model's predictive capability. nih.govnih.gov This process involves splitting the initial dataset into a training set, used to build the model, and a test set of compounds that are kept aside and not used during model development. ijpsdronline.com The developed model is then used to predict the biological activities of the compounds in the test set. basicmedicalkey.com The predictive power is quantified by the predictive R² (R²pred or R²test), which measures the correlation between the observed and predicted activities for the test set. ijpsdronline.comimist.ma A model is generally considered predictive if R²pred is greater than 0.6. imist.ma

Several statistical metrics are used to evaluate the performance of a QSAR model during validation. researchgate.net These include the coefficient of determination (R²) for the training set, the cross-validated R² (q²), and the predictive R² (R²pred) for the test set. imist.ma Additionally, the Mean Squared Error (MSE) or Root Mean Square Error (RMSE) provides a measure of the difference between observed and predicted values. rjpbr.com A robust and reliable QSAR model will exhibit high values for R², q², and R²pred, along with low error values. imist.ma

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Cross-Validation Coefficient | q² (or R²cv) | Assesses the internal predictive ability of the model (robustness). | > 0.5 |

| Predictive R-squared | R²pred (or R²test) | Evaluates the model's ability to predict the activity of an external test set. | > 0.6 |

| Root Mean Square Error | RMSE | Measures the deviation between predicted and observed values. | Low as possible |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of a molecule's intrinsic properties. These theoretical methods can predict various molecular attributes without the need for empirical data.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a novel compound like 5-methyl-2-(pyrazin-2-yl)-1,3-thiazol-4-ol, DFT studies would be invaluable for predicting its reactivity and electronic properties. Such studies typically involve the calculation of parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

While specific DFT data for this compound is not available, studies on analogous pyrazine-thiazole structures have utilized DFT to elucidate their electronic characteristics. These studies often reveal that the distribution of electron density is crucial for the molecule's chemical behavior and potential biological interactions.

Conformational Analysis and Energy Minima

The three-dimensional structure of a molecule is critical to its function. Conformational analysis aims to identify the most stable spatial arrangements of a molecule, known as energy minima. For a flexible molecule, multiple conformations can exist, and understanding their relative energies is key to predicting its behavior.

A conformational analysis of this compound would involve rotating the single bonds connecting the pyrazine (B50134) and thiazole (B1198619) rings to identify the lowest energy conformers. This information is crucial for understanding how the molecule might fit into the active site of a protein. Without specific studies, the preferred conformation of this compound remains theoretical.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein.

Ligand-Protein Interaction Prediction for Target Identification

To identify potential biological targets for this compound, molecular docking studies would be performed against a panel of known protein structures. This process can help to hypothesize the mechanism of action for a new compound. The pyrazine and thiazole moieties are present in many biologically active molecules, suggesting that this compound could potentially interact with a range of protein targets.

Binding Affinity Estimation

Once a potential protein target is identified, molecular docking can be used to estimate the binding affinity between the ligand and the protein. This is often expressed as a docking score or a predicted binding energy. A lower binding energy generally indicates a more stable complex and a higher affinity.

Elucidating Binding Modes and Key Interactions

Beyond just predicting binding affinity, molecular docking can provide detailed insights into the specific interactions that stabilize the ligand-protein complex. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein's active site. This information is critical for the rational design of more potent and selective analogs.

In the absence of specific molecular docking studies for this compound, any discussion of its potential protein targets, binding affinity, or specific interactions would be purely speculative.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide valuable insights into the behavior of a ligand, such as this compound, when it interacts with its biological target. These simulations can elucidate the stability of the ligand-target complex, the dynamics of their interaction, and the influence of the surrounding solvent environment.

Investigating Ligand-Target Stability and Dynamics

MD simulations are instrumental in assessing the stability of the binding between a ligand and its target protein. By simulating the system over nanoseconds or even microseconds, researchers can observe the conformational changes in both the ligand and the protein, providing a dynamic picture of the binding event. Key parameters are analyzed to determine the stability of the complex.

One crucial metric is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the complex over time from a reference structure. A stable RMSD value over the simulation period suggests that the ligand remains securely bound within the active site of the target. For a complex involving a thiazole derivative, a stable RMSD would indicate that the core scaffold maintains its binding mode. fip.org

Another important analysis is the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein and ligand. Regions with high RMSF values are more mobile, while lower values indicate greater stability. This analysis can reveal which residues in the target protein are key to the interaction and how the ligand's flexibility influences its binding.

Furthermore, the analysis of hydrogen bonds and other non-covalent interactions throughout the simulation provides a detailed understanding of the forces driving the ligand-target recognition. The persistence of specific hydrogen bonds over time is a strong indicator of a stable and significant interaction. For this compound, the nitrogen atoms in the pyrazine ring and the hydroxyl group on the thiazole ring are potential key hydrogen bond donors and acceptors.

A hypothetical MD simulation of this compound bound to a target kinase, for instance, might reveal the following:

| Simulation Time (ns) | RMSD of Ligand (Å) | Number of Hydrogen Bonds | Key Interacting Residues |

| 0-10 | Fluctuating (1.5-2.5) | 2-4 | Asp145, Lys72 |

| 10-50 | Stable (~1.2) | 3 | Asp145, Lys72, Glu91 |

| 50-100 | Stable (~1.3) | 3-4 | Asp145, Lys72, Glu91 |

This table represents hypothetical data for illustrative purposes.

Solvent Effects on Molecular Recognition

The quantum yield of certain photochemical reactions involving pyrazine derivatives has been shown to be strongly dependent on the solvent environment, with protic solvents like methanol (B129727) reducing the yield compared to aprotic solvents. nih.gov This highlights the significant influence of solvent interactions on the behavior of such compounds.

In the context of this compound, MD simulations could be used to analyze the role of water in the binding pocket. For example, simulations could determine whether key water molecules are displaced upon ligand binding or if they remain to facilitate interactions. The free energy of binding, which is a critical determinant of ligand potency, can be calculated more accurately when solvent effects are properly accounted for. Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are often employed to estimate the binding free energy from MD simulation trajectories, providing a more comprehensive understanding of the binding thermodynamics.

De Novo Drug Design Approaches Based on this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a known scaffold or within the constraints of a target's binding site. The this compound structure represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. ump.edu.plnih.gov As such, it serves as an excellent starting point for the design of new and improved therapeutic agents.

Computational approaches can be used to explore modifications to this scaffold to enhance its affinity, selectivity, and pharmacokinetic properties. One common strategy is fragment-based de novo design. This involves computationally "growing" new functional groups from the core scaffold or linking new fragments to it to explore unoccupied pockets within the target's active site.

For the this compound scaffold, a de novo design strategy might involve:

Scaffold Hopping: Replacing the thiazole or pyrazine ring with other bioisosteric rings to explore different chemical space while maintaining key binding interactions.

Fragment Growing: Adding substituents to the methyl group on the thiazole ring or to available positions on the pyrazine ring to probe for additional interactions with the target protein.

Linker Modification: If this scaffold is part of a larger molecule, modifying the linker connecting it to other pharmacophoric elements.

Structure-activity relationship (SAR) data from related thiazole and pyrazole (B372694) derivatives can guide these de novo design efforts. mdpi.comnih.govresearchgate.net For example, if it is known that introducing a halogenated phenyl group at a certain position on a similar scaffold enhances activity, this modification could be computationally explored for the this compound core.

The newly designed molecules would then be evaluated in silico using molecular docking to predict their binding affinity and mode, followed by MD simulations to assess the stability of the predicted complexes. This iterative process of design, docking, and simulation allows for the rapid exploration of a vast chemical space and the prioritization of the most promising candidates for chemical synthesis and biological testing.

Below is a hypothetical table of de novo designed analogs and their predicted properties:

| Compound ID | Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Stability (RMSD, Å) |

| MPT-001 | Parent Scaffold | -8.5 | 1.3 |

| MPT-002 | 4-fluorophenyl at pyrazine-5-yl | -9.2 | 1.1 |

| MPT-003 | Cyclopropyl at thiazole-5-methyl | -8.8 | 1.4 |

| MPT-004 | Morpholine linked to pyrazine | -9.5 | 1.0 |

This table represents hypothetical data for illustrative purposes.

Research Applications and Future Directions

Development as Research Probes or Chemical Tools

Thiazole (B1198619) derivatives are increasingly being utilized as research probes and chemical tools to investigate complex biological processes. Their ability to be functionalized allows for the attachment of fluorescent tags or biotin (B1667282) labels, enabling the visualization and tracking of their interactions with specific cellular targets. Given the reactivity of the hydroxyl group in the thiazol-4-ol (B3271258) core, 5-methyl-2-(pyrazin-2-yl)-1,3-thiazol-4-ol could be similarly modified to serve as a versatile research probe. Such probes would be invaluable for studying the localization and dynamics of their biological targets within cellular systems.

Potential as Lead Compounds for Further Preclinical Research

The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. nih.gov These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.com The pyrazine (B50134) ring is also a common feature in many therapeutic agents. The combination of these two heterocyclic systems in this compound makes it a compelling candidate for development as a lead compound in preclinical research. Further investigation into its biological activity could unveil novel therapeutic applications.

| Thiazole Derivative Class | Reported Biological Activity | Potential Therapeutic Area |

|---|---|---|

| 2-Aminothiazoles | Antimicrobial, Anticancer | Infectious Diseases, Oncology |

| Thiazolidinones | Anti-inflammatory, Antidiabetic | Inflammatory Disorders, Metabolic Diseases |

| Pyrazolyl-thiazoles | Antimicrobial, Antioxidant | Infectious Diseases, Oxidative Stress-related Diseases |

| Pyrazine-thiazole analogs | Anticancer | Oncology |

Integration with High-Throughput Screening Initiatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against biological targets. Thiazole-based compound libraries have been successfully employed in HTS campaigns to identify novel hit compounds. nih.gov The development of a focused library of this compound analogs for inclusion in HTS initiatives could expedite the discovery of new bioactive molecules. Techniques such as thermal shift assays (TSA) and fluorescent protein-labeled assays (FPLA) are HTS-friendly methods that can be adapted for screening thiazole derivatives against specific protein targets. nih.gov

Unexplored Synthetic Avenues for Thiazol-4-ol Derivatives

While various methods exist for the synthesis of thiazole derivatives, the exploration of novel and efficient synthetic routes for thiazol-4-ol derivatives remains an active area of research. bepls.com Green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are gaining prominence. medmedchem.com Future research could focus on developing stereoselective and regioselective synthetic methods to access a diverse range of substituted thiazol-4-ol derivatives, including this compound, with high purity and yield.

| Synthetic Method | Description | Advantages |

|---|---|---|

| Hantzsch Thiazole Synthesis | Reaction of α-haloketones with thioamides. bepls.com | Versatile and widely used. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. medmedchem.com | Reduced reaction times, higher yields, and cleaner reactions. |

| One-Pot Multicomponent Reactions | Combining multiple reactants in a single step to form the final product. | Increased efficiency and reduced waste. |

| Green Catalyst-Based Approach | Utilization of eco-friendly catalysts to promote the reaction. medmedchem.com | Environmentally friendly and often reusable catalysts. |

Advanced Analytical Techniques for Characterization of Complex Biological Interactions

A thorough understanding of the biological interactions of this compound is crucial for its development as a therapeutic agent or research tool. Advanced analytical techniques are indispensable for elucidating these interactions at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure of the compound and its binding mode to target proteins. mdpi.commdpi.com

Mass Spectrometry (MS): MS is a powerful tool for confirming the identity and purity of the synthesized compound and for studying its metabolism. mdpi.comnih.gov

Molecular Docking: Computational molecular docking studies can predict the binding affinity and orientation of the compound within the active site of a biological target, guiding further optimization. rsc.orgnih.gov

Fluorescence Quenching: This technique can be used to study the binding of the compound to proteins, such as bovine serum albumin, providing insights into its pharmacokinetic properties. mdpi.com

Multi-omics Approaches in Cellular Research of Compound Effects

To gain a comprehensive understanding of the cellular effects of this compound, multi-omics approaches can be employed. These integrated strategies provide a systems-level view of the molecular changes induced by the compound.

Genomics: To identify any genetic factors that may influence the response to the compound.

Transcriptomics: To analyze changes in gene expression profiles upon treatment with the compound, revealing the cellular pathways that are affected.

Proteomics: To study alterations in protein expression and post-translational modifications, providing insights into the compound's mechanism of action.

Metabolomics: To investigate changes in the cellular metabolome, which can reveal downstream effects of the compound on cellular metabolism.

By integrating data from these different "omics" layers, researchers can construct a detailed picture of the compound's biological activity and identify potential biomarkers for its efficacy.

Q & A

Q. What are the optimal synthetic routes for 5-methyl-2-(pyrazin-2-yl)-1,3-thiazol-4-ol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves cyclocondensation reactions between pyrazine-2-carboxylic acid derivatives and thiazole precursors. Key steps include:

- Reagent selection : Use of hydrazine derivatives or thioureas for thiazole ring formation (e.g., hydrazines for pyrazole-thiazole hybrids) .

- Reaction optimization : Reflux in acetic acid or ethanol under nitrogen to prevent oxidation. Temperature control (80–110°C) and reaction time (4–12 hours) are critical for yield .

- Purification : Column chromatography with silica gel or recrystallization from methanol/ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Prioritize signals for the pyrazine ring (δ 8.2–8.8 ppm for aromatic protons) and thiazole methyl group (δ 2.4–2.6 ppm). Coupling patterns confirm regiochemistry .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer:

- Antimicrobial testing : Follow CLSI guidelines for Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria, using agar dilution or broth microdilution to determine MIC values .

- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different antimicrobial assays?

Methodological Answer:

- Variable standardization : Use identical microbial strains (e.g., ATCC standards) and growth media (Mueller-Hinton agar) to minimize protocol-driven discrepancies .

- Orthogonal assays : Cross-validate results with time-kill kinetics or biofilm inhibition studies .

- Statistical analysis : Apply ANOVA with post-hoc tests to assess significance across replicates .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on thiazol-pyrazine hybrids?

Methodological Answer:

- Systematic substitution : Modify the pyrazine ring (e.g., introduce electron-withdrawing groups like -NO₂) or thiazole methyl group to assess impact on bioactivity .

- In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like bacterial DNA gyrase or fungal CYP51 .

- Pharmacophore mapping : Identify critical hydrogen bond acceptors (pyrazine N) and hydrophobic regions (thiazole ring) using Schrödinger Suite .

Q. How can pharmacokinetic challenges (e.g., poor solubility) be addressed during preclinical development?

Methodological Answer:

- Solubility enhancement : Use co-solvents (PEG 400) or nanoformulation (liposomes) .

- Metabolic stability : Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., thiazole S-oxidation) .

- In vitro permeability : Caco-2 cell monolayers to predict oral bioavailability .

Q. What computational tools are effective for target identification of novel thiazol-pyrazine derivatives?

Methodological Answer:

- Reverse docking : Use PharmMapper or SwissTargetPrediction to screen against databases like PDB .

- Molecular dynamics (MD) : GROMACS for simulating ligand-protein stability over 100 ns trajectories .

- Network pharmacology : STRING or KEGG to map multi-target interactions in disease pathways (e.g., bacterial folate biosynthesis) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

Q. What experimental controls are essential when replicating synthetic protocols?

Methodological Answer:

- Reagent purity : Use freshly distilled hydrazines to avoid side reactions .

- Oxygen-sensitive steps : Conduct reactions under argon and use anhydrous solvents .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.